o6-Benzyl-8-oxoguanine

Beschreibung

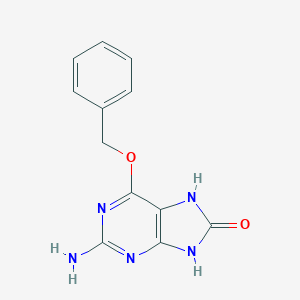

Structure

2D Structure

3D Structure

Eigenschaften

IUPAC Name |

2-amino-6-phenylmethoxy-7,9-dihydropurin-8-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11N5O2/c13-11-15-9-8(14-12(18)16-9)10(17-11)19-6-7-4-2-1-3-5-7/h1-5H,6H2,(H4,13,14,15,16,17,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VPMJBCMAJPZWIC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC2=NC(=NC3=C2NC(=O)N3)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11N5O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

257.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biosynthesis and Metabolism of O6 Benzyl 8 Oxoguanine

Enzymatic Oxidation Pathways from O6-Benzylguanine

The biosynthesis of O6-benzyl-8-oxoguanine from its precursor, O6-benzylguanine, is primarily an oxidative process occurring in the liver. nih.gov This conversion is mediated by both microsomal and cytosolic enzymes, involving multiple cytochrome P450 (CYP) isoforms and aldehyde oxidase. nih.govaacrjournals.org

The oxidation of O6-benzylguanine is significantly influenced by the action of hepatic microsomal enzymes, particularly members of the cytochrome P450 superfamily. nih.gov Studies using human liver microsomes and specific P450 isoforms have identified CYP1A2 and CYP3A4 as key contributors to the formation of this compound. nih.govaacrjournals.org

At therapeutically relevant concentrations (around 10 µM), O6-benzylguanine is predominantly oxidized by CYP1A2, with a lesser contribution from CYP3A4. nih.gov However, at higher concentrations (200 µM), the role of CYP3A4 becomes more pronounced. nih.gov Kinetic analysis reveals that CYP1A2 has a much higher catalytic efficiency for this reaction, exhibiting a Km value of 1.3 µM compared to 52.2 µM for CYP3A4. nih.gov This suggests that CYP1A2 is the primary enzyme involved in this metabolic step at typical exposure levels. nih.gov

Further research has also implicated CYP1A1, an extrahepatic P450 enzyme, in the metabolism of O6-benzylguanine. aacrjournals.org While the catalytic efficiency for the oxidation of O6-benzylguanine by CYP1A1 is 16 times lower than that of CYP1A2, its presence in tissues outside the liver, such as the lung and intestine, indicates a potential for localized metabolism. aacrjournals.org

Table 1: Kinetic Parameters of Enzymes in O6-Benzylguanine Oxidation

| Enzyme | Km (µM) | Vmax (pmol/min/pmol P450) | Catalytic Efficiency (Vmax/Km) |

|---|---|---|---|

| CYP1A2 | 1.3 | Not specified | >200-fold higher than CYP3A4 nih.gov |

| CYP3A4 | 52.2 | Not specified | Reference nih.gov |

| Aldehyde Oxidase (Cytosol) | 81.5 | Not specified | Not specified nih.gov |

Note: Vmax values were not explicitly provided in the compared sources for direct calculation of catalytic efficiency.

In addition to the microsomal CYP450 system, the cytosolic enzyme aldehyde oxidase (AO) plays a role in the oxidation of O6-benzylguanine. nih.gov Incubations with human liver cytosol result in the formation of this compound. nih.gov The involvement of AO is confirmed by inhibition studies, where menadione, a potent inhibitor of aldehyde oxidase, significantly reduces the formation of the metabolite. nih.gov

Subsequent Metabolic Transformations

Following its formation, this compound undergoes further metabolic changes, leading to different derivatives that are then excreted. aacrjournals.org These transformations include the removal of the benzyl (B1604629) group and the addition of acetyl groups. aacrjournals.orgnih.gov

A key metabolic fate of this compound is its debenzylation to form 8-oxoguanine. nih.gov This debenzylated product has been identified in the plasma and urine of patients administered O6-benzylguanine. nih.gov This reaction is primarily catalyzed by the microsomal enzyme CYP1A2 in the human liver. nih.govaacrjournals.org While other isoforms like CYP2E1 and CYP2A6 were initially considered, studies with cDNA-overexpressed P450s confirmed that CYP1A2 is the main enzyme responsible for this transformation. nih.gov The debenzylation of this compound by CYP1A2 follows Michaelis-Menten kinetics, with a Km of 35.9 µM and a Vmax of 0.59 pmol/min/pmol of CYP1A2. nih.gov Interestingly, the catalytic efficiency for this debenzylation reaction is 11 times greater for CYP1A1 than for CYP1A2, suggesting a significant role for this extrahepatic enzyme if the substrate is present in relevant tissues. aacrjournals.org

Table 2: Major Metabolic Pathways and Enzymes

| Precursor | Metabolite | Reaction | Primary Enzyme(s) |

|---|---|---|---|

| O6-Benzylguanine | This compound | Oxidation | CYP1A2, CYP3A4, Aldehyde Oxidase nih.govaacrjournals.org |

| This compound | 8-Oxoguanine | Debenzylation | CYP1A2, CYP1A1 nih.govaacrjournals.org |

| O6-Benzylguanine | N2-acetyl-O6-benzylguanine | Acetylation | Not specified |

Metabolic studies in rats have identified acetylated derivatives as significant urinary metabolites following the administration of O6-benzylguanine. aacrjournals.org One of these is N2-acetyl-O6-benzyl-7,8-dihydro-8-oxoguanine, an acetylated form of the oxidized parent compound. aacrjournals.orgnih.gov Other acetylated metabolites found include N2-acetyl-O6-benzylguanine and N2-acetylguanine. aacrjournals.org The presence of these acetylated compounds points to a metabolic pathway involving both oxidation and acetylation. aacrjournals.org

Molecular Mechanisms of O6 Benzyl 8 Oxoguanine Action on O6 Alkylguanine Dna Alkyltransferase Agt/mgmt

Direct and Irreversible Inactivation of AGT

O6-Benzyl-8-oxoguanine functions as a "suicide" inhibitor of O6-Alkylguanine-DNA Alkyltransferase (AGT), also known as O6-methylguanine-DNA methyltransferase (MGMT). This inactivation is a direct and irreversible process. nih.gov The compound acts as a pseudosubstrate for AGT. The protein recognizes this compound and initiates its DNA repair mechanism. However, instead of repairing a DNA lesion, the AGT protein becomes permanently and catalytically inactivated by the interaction. medchemexpress.com Recovery of AGT function within the cell is not possible after this inactivation, and new protein synthesis is required to restore DNA repair capabilities. nih.gov

Mechanistic Insights into Cysteine Residue Adduct Formation in the AGT Active Site

The irreversible inactivation of AGT by this compound is achieved through the formation of a covalent adduct with a key amino acid residue in the enzyme's active site. nih.gov The AGT protein normally functions by transferring the alkyl group from the O6 position of guanine (B1146940) in DNA to a specific cysteine residue within its own structure. rsc.org this compound mimics this substrate. The AGT enzyme attacks the this compound molecule, leading to the transfer of the benzyl (B1604629) group to the reactive cysteine residue at the active site. nih.gov This benzylation of the cysteine residue forms a stable, covalent bond, rendering the enzyme permanently non-functional as it can no longer accept alkyl groups from damaged DNA.

Comparative Analysis of AGT Inactivation Efficacy with O6-Benzylguanine

This compound is the primary metabolite of O6-benzylguanine, formed in the liver. nih.gov Despite this metabolic conversion, it retains potent activity against AGT. nih.gov Studies comparing the two compounds have shown that this compound is a very effective AGT inactivator, with an efficacy nearly equivalent to its parent compound. nih.gov One study using HT29 human colon cancer cell extracts demonstrated that this compound had a 50% effective dose (ED50) of 0.3 µM, which is comparable to the 0.2 µM ED50 observed for O6-benzylguanine under the same conditions. nih.gov This indicates that the metabolic oxidation at the 8-position does not significantly diminish the compound's ability to inactivate the AGT protein.

| Compound | ED50 in HT29 Cell Extracts (µM) | Reference |

|---|---|---|

| This compound | 0.3 | nih.gov |

| O6-Benzylguanine | 0.2 | nih.gov |

Structural and Mutational Studies of AGT-O6-Benzyl-8-oxoguanine Interactions

The sensitivity of AGT to inactivation by this compound is heavily influenced by the specific amino acid composition of its active site. Structural and mutational analyses have identified key residues and the significant impact of polymorphisms or mutations at these sites.

The interaction between AGT and inhibitors like O6-benzylguanine and its derivatives is governed by a pocket of amino acids surrounding the active site cysteine. Mutational screening has identified several key residues that, when altered, can confer resistance. These include Proline at position 140 (P140) and Glycine (B1666218) at position 160 (G160). nih.govnih.gov Alterations at these positions can change the conformation of the active site, thereby hindering the binding or reaction with the inhibitor while potentially maintaining the protein's ability to repair DNA. nih.gov For instance, the G160R mutant, which can occur naturally due to a gene polymorphism, is known to be resistant to O6-benzylguanine. nih.gov Similarly, mutations at Tyr114 have also been shown to reduce the protein's reactivity. nih.gov

Specific point mutations in the AGT gene can lead to significant resistance to both O6-benzylguanine and this compound. nih.gov Cells expressing these mutant proteins require much higher concentrations of the inhibitor to achieve the same level of AGT inactivation compared to cells with the wild-type protein.

P140K: The Proline to Lysine substitution at codon 140 results in an AGT protein that is highly resistant. Cells expressing the P140K mutant were found to be totally resistant to AGT inactivation by this compound. nih.gov

P140A: The Proline to Alanine mutation at the same position confers an intermediate level of resistance. Cells with the P140A mutant required approximately 30-fold higher concentrations of this compound for AGT inactivation compared to wild-type. nih.gov

G160R: The Glycine to Arginine substitution at codon 160 also imparts intermediate resistance. Similar to P140A, cells expressing the G160R mutant needed about 30-fold higher concentrations of the inhibitor to deplete AGT activity. nih.gov

Y114F: While not directly tested with this compound in the provided sources, mutations at the Tyr114 position, such as Y114A, have been shown to reduce the ability of AGT to react with substrates, suggesting a potential role in inhibitor sensitivity. nih.gov

These findings highlight that single amino acid changes in the AGT protein can dramatically alter its susceptibility to inactivation by this compound. nih.gov

| AGT Variant | Susceptibility to this compound | Reference |

|---|---|---|

| Wild-Type | Sensitive | nih.gov |

| P140A | Intermediate Resistance (~30-fold higher concentration required) | nih.gov |

| P140K | Total Resistance | nih.gov |

| G160R | Intermediate Resistance (~30-fold higher concentration required) | nih.gov |

Cellular and Sub Cellular Effects of O6 Benzyl 8 Oxoguanine on Dna Repair Dynamics

Modulation of Cellular Responses to DNA Alkylation Damage through AGT Depletion

O6-benzyl-8-oxoguanine is a principal metabolite of O6-benzylguanine (O6-BG), a potent inactivator of the DNA repair protein O6-alkylguanine-DNA alkyltransferase (AGT). nih.govnih.gov Scientific studies have demonstrated that this compound is itself a highly effective inactivator of AGT. nih.govaacrjournals.org In human cell extracts, this compound demonstrated a 50% effective dose for AGT inactivation comparable to its parent compound, O6-benzylguanine. nih.govaacrjournals.org

The enzyme AGT plays a critical role in protecting cells from the damaging effects of alkylating agents by removing alkyl groups from the O6 position of guanine (B1146940) in DNA. oncohemakey.comnih.gov By inactivating AGT, this compound compromises this repair mechanism, thereby modulating the cellular response to DNA alkylation damage. nih.govnih.gov This inactivation sensitizes cells to the cytotoxic effects of chemotherapeutic alkylating agents. nih.gov

In humans, O6-benzylguanine is rapidly converted to this compound. nih.gov The metabolite has a longer half-life than the parent compound, and its concentration in plasma is significantly higher. nih.gov This suggests that the prolonged depletion of AGT activity observed after administration of O6-benzylguanine is likely primarily due to the sustained action of this compound. nih.gov This effective and prolonged depletion of AGT enhances the therapeutic efficacy of alkylating agents that induce lesions at the O6-guanine position. nih.govaacrjournals.org

Mechanisms of Enhanced Cytotoxicity in Response to Alkylating Agents

Potentiation of Nitrosourea Effects

The inactivation of O6-alkylguanine-DNA alkyltransferase (AGT) by this compound is a key mechanism in potentiating the cytotoxic effects of nitrosoureas, such as 1,3-bis(2-chloroethyl)-1-nitrosourea (BCNU). nih.govaacrjournals.org Nitrosoureas are alkylating agents that create cytotoxic lesions at the O6 position of guanine. oncohemakey.com The AGT protein normally repairs this damage, contributing to tumor cell resistance. oncohemakey.comnih.gov

By serving as a substrate for and irreversibly inactivating AGT, this compound and its precursor, O6-benzylguanine, prevent the repair of these O6-alkylguanine adducts. aacrjournals.orgnih.govabmole.com This leads to an accumulation of unrepaired DNA damage, which ultimately results in increased cell death. oncohemakey.com Studies have shown that pretreatment with O6-benzylguanine dramatically increases the cytotoxicity of BCNU in resistant tumor cells that have high levels of AGT activity. nih.gov This chemosensitization has been observed in various cancer cell lines and xenograft models, forming the basis for clinical investigation. nih.govnih.gov

| Alkylating Agent Class | Mechanism of Potentiation by this compound | Key Cellular Outcome |

|---|---|---|

| Nitrosoureas (e.g., BCNU) | Inactivation of AGT, preventing repair of O6-alkylguanine lesions. nih.govaacrjournals.orgnih.gov | Increased DNA damage accumulation and enhanced cytotoxicity. oncohemakey.comnih.gov |

| Nitrogen Mustards (e.g., Melphalan (B128), Chlorambucil) | AGT-independent mechanisms, including induction of G1 cell cycle arrest. nih.gov | Enhanced cytotoxicity and increased apoptosis. nih.gov |

Distinct Mechanisms with Nitrogen Mustards (AGT-independent effects)

Interestingly, the precursor O6-benzylguanine has been found to enhance the cytotoxicity of nitrogen mustards through mechanisms that are independent of AGT activity. nih.gov Nitrogen mustards, such as melphalan and chlorambucil, are not known to produce significant levels of O6-adducts in DNA. nih.gov The observed potentiation occurs in cells regardless of their AGT status. nih.gov

Research indicates that treatment with O6-benzylguanine in combination with nitrogen mustards leads to a G1 phase arrest in the cell cycle. nih.gov This cell cycle modulation is thought to drive cells treated with nitrogen mustards towards apoptosis, thereby increasing the cytotoxic effect. nih.gov This AGT-independent pathway highlights a distinct mechanism of action for O6-benzylguanine and potentially its metabolite, this compound, in combination with this specific class of alkylating agents. nih.gov

Influence on DNA Damage-Induced Cellular Processes

Modulation of Apoptotic Pathways

The potentiation of alkylating agent cytotoxicity by O6-benzylguanine is closely linked to the modulation of apoptotic pathways. When combined with nitrogen mustards, O6-benzylguanine treatment leads to a significant increase in the number of cells undergoing apoptosis. nih.gov This suggests that by arresting cells in the G1 phase, O6-benzylguanine lowers the threshold for initiating programmed cell death in response to the DNA damage inflicted by these agents. nih.gov

Similarly, for alkylating agents whose primary cytotoxic lesion is O6-alkylguanine, the inhibition of AGT by O6-benzylguanine and its metabolite this compound leads to persistent DNA damage that can trigger apoptotic cell death. oncohemakey.comnih.gov The inability of the cell to repair these critical lesions activates damage-sensing pathways that can ultimately converge on the activation of apoptotic cascades. oncohemakey.com Therefore, this compound can be seen as an indirect modulator of apoptosis by preventing the repair of DNA lesions that are potent inducers of this process.

Impact on Mutagenesis

The impact of O6-benzylguanine on mutagenesis is complex and appears to be dependent on the type of alkylating agent used. When cells with functional AGT are treated with O6-benzylguanine in combination with agents like temozolomide (B1682018) or BCNU, a significant increase in mutation frequency is observed. This is attributed to the inhibition of AGT, which would otherwise repair the promutagenic O6-alkylguanine lesions.

Conversely, when combined with nitrogen mustards, pretreatment with O6-benzylguanine has been shown to decrease the mutation frequency. nih.gov This is thought to be a consequence of the induction of G1 arrest and the shunting of damaged cells towards apoptosis, which eliminates them before they can replicate their damaged DNA and fix the mutations. nih.gov

Furthermore, molecular analysis of mutations induced by the O6-benzylguanine adduct itself, when incorporated into DNA, reveals a distinct mutational spectrum. nih.gov Unlike O6-methylguanine which exclusively causes G→A transitions, O6-benzylguanine can also produce G→C and G→T transversions. nih.gov This indicates that the bulkier benzyl (B1604629) group may interfere with DNA replication in a different manner than a smaller methyl group, leading to different types of mutations. nih.gov

| Condition | Effect on Mutagenesis | Proposed Mechanism |

|---|---|---|

| O6-benzylguanine + Nitrogen Mustards | Decrease in mutation frequency. nih.gov | Induction of G1 arrest and apoptosis, eliminating damaged cells. nih.gov |

| O6-benzylguanine adduct in DNA | Induces G→A transitions, G→C, and G→T transversions. nih.gov | The bulky benzyl group alters DNA polymerase interaction during replication. nih.gov |

Cellular Mechanisms of Resistance to this compound Activity

This compound, a potent inactivator of the DNA repair protein O6-alkylguanine-DNA alkyltransferase (AGT), plays a crucial role in sensitizing tumor cells to alkylating chemotherapeutic agents. AGT is a key enzyme in cellular defense against such agents, as it removes alkyl groups from the O6 position of guanine in DNA, thus preventing mutations and cytotoxic cross-links. The activity of this compound, a metabolite of O6-benzylguanine, mirrors its parent compound by acting as a substrate for AGT, leading to the irreversible transfer of its benzyl group to the active site cysteine residue of the enzyme. nih.gov This suicidal inactivation depletes the cell's AGT pool, rendering it vulnerable to alkylating drugs. However, the development of cellular resistance to this therapeutic strategy poses a significant clinical challenge. The primary mechanism of this resistance lies in the expression of mutated forms of the AGT protein that are less susceptible to inactivation by this compound and its analogues.

Analysis of Mutant AGT Expression in Cellular Protection

The expression of specific mutations within the AGT gene can confer a significant survival advantage to cells in the presence of this compound and an alkylating agent. These mutant AGT proteins retain their ability to repair DNA damage while exhibiting a decreased affinity for this compound, thus preserving their function.

Studies involving site-directed mutagenesis have identified several key amino acid residues in the AGT protein where alterations can lead to inhibitor resistance. Notably, mutations in the vicinity of the active site can sterically hinder the binding of the bulky benzyl group of this compound without compromising the enzyme's ability to accommodate smaller alkyl groups from damaged DNA.

Research has highlighted the importance of proline and glycine (B1666218) residues at specific positions within the AGT protein. For instance, mutations at proline residues at positions 138 and 140, and a glycine residue at position 156, have been shown to significantly reduce the enzyme's sensitivity to O6-benzylguanine. nih.gov The introduction of these mutations, either singly or in combination, results in a substantial increase in the concentration of the inhibitor required to inactivate the AGT protein. nih.gov This resistance has been demonstrated in various cellular models, where the expression of these mutant AGTs allows cells to withstand the combined treatment of an AGT inhibitor and an alkylating agent.

| Mutant AGT | Amino Acid Change | Fold Increase in Resistance to O6-benzylguanine |

| P138K/P140A | Proline to Lysine at 138 and Proline to Alanine at 140 | 116 |

| G156A | Glycine to Alanine at 156 | 240 |

| P140A/G156A | Proline to Alanine at 140 and Glycine to Alanine at 156 | >1200 |

This table illustrates the significant increase in resistance to O6-benzylguanine conferred by specific mutations in the AGT protein. Data is based on the 50% effective dose (ED50) for the inhibitor. nih.gov

Molecular Basis of Altered AGT Susceptibility

The molecular basis for the resistance of mutant AGT proteins to this compound lies in the subtle yet critical changes in the three-dimensional structure of the enzyme's active site. The active site of AGT is a pocket that accommodates the O6-alkylguanine lesion in DNA. This compound, due to its structural similarity, also fits into this pocket.

The mutations at positions such as P138, P140, and G156 are located in regions that flank the active site cysteine (C145). nih.gov These residues influence the conformation and accessibility of the active site pocket. The substitution of the original amino acids with others can lead to:

Steric Hindrance: The introduction of bulkier amino acid side chains can physically obstruct the entry of the large benzyl group of this compound into the active site. For example, the G156A mutation, which replaces a small glycine residue with a slightly larger alanine, has a profound effect on inhibitor binding. nih.gov

Altered Flexibility: The proline residues at positions 138 and 140 contribute to the structural rigidity of a loop near the active site. Mutations at these positions can alter the flexibility of this loop, making it more difficult for the inhibitor to adopt the correct orientation for the inactivation reaction. nih.gov

Modified Electrostatic Interactions: Changes in the amino acid sequence can also alter the electrostatic environment of the active site, potentially disfavoring the binding of the inhibitor.

These molecular alterations effectively create a selective filter at the active site of the AGT protein. While the smaller and more flexible alkyl groups on damaged DNA can still access the active site cysteine for repair, the larger and more rigid structure of this compound is excluded. This selective resistance ensures that the primary function of the DNA repair protein is preserved, allowing cells to survive the therapeutic challenge.

Interactions with Metabolic Enzymes and Other Biochemical Pathways

Inhibition of Cytochrome P450 Enzyme Activities

Research has demonstrated that O6-benzyl-8-oxoguanine, along with its parent compound, can inhibit the activity of certain cytochrome P450 enzymes. The focus of these investigations has been on the isoforms responsible for the metabolic activation of chemotherapeutic prodrugs. Specifically, studies have examined the inhibitory effects on CYP1A1 and CYP1A2, which are crucial for the bioactivation of agents like dacarbazine (DTIC). semanticscholar.org

While both O6-benzylguanine and this compound exhibit inhibitory properties, this compound is a significantly weaker inhibitor of the DTIC N-demethylation process catalyzed by CYP1A1 and CYP1A2 compared to its precursor, O6-benzylguanine. semanticscholar.org The catalytic efficiency for the oxidation of O6-benzylguanine is notably lower for CYP1A1 than for CYP1A2. semanticscholar.org Conversely, the catalytic efficiency for the subsequent debenzylation of this compound is substantially greater for CYP1A1 than for CYP1A2. semanticscholar.org

The table below summarizes the kinetic parameters for the metabolism of this compound by the primary cytochrome P450 isoform, CYP1A2.

Table 1: Michaelis-Menten Kinetics of this compound Debenzylation

| Enzyme | Km (μM) | Vmax (pmol/min/pmol of CYP) | Source |

|---|---|---|---|

| CYP1A2 | 35.9 | 0.59 | nih.gov |

The inhibition of cytochrome P450 enzymes by this compound has direct consequences for the activation of certain prodrugs used in chemotherapy. The anticancer agent dacarbazine (DTIC) requires metabolic activation by CYP450 isoforms, including 1A1, 1A2, and 2E1, to form its cytotoxic methylating species. semanticscholar.org

The administration of O6-benzylguanine, which is rapidly converted to this compound, can interfere with this activation process. nih.govsemanticscholar.org However, studies indicate that O6-benzylguanine is a much more potent inhibitor of DTIC activation than this compound. semanticscholar.org The concentrations of the parent compound, O6-benzylguanine, required to inhibit 50% of DTIC N-demethylation were found to be 2.8 µM, 0.13 µM, and 3.8 µM in systems containing CYP1A1, CYP1A2, and pooled human liver microsomes, respectively. semanticscholar.org The inhibitory effect of this compound was considerably less pronounced. semanticscholar.org This suggests that while a drug-drug interaction is possible, the clinical benefit of combining O6-benzylguanine with DTIC may be limited by the inhibition of the enzymes required for DTIC's therapeutic action, an effect to which the metabolite this compound contributes to a lesser extent. semanticscholar.org

Table 2: Inhibition of Dacarbazine (DTIC) N-demethylation

| Inhibitor | Enzyme System | Inhibitory Effect | Source |

|---|---|---|---|

| O6-benzylguanine | CYP1A1, CYP1A2 | Inhibits conversion of DTIC to active methylating species. | semanticscholar.org |

| This compound | CYP1A1, CYP1A2 | Inhibits conversion of DTIC to active methylating species, but to a much lesser extent than O6-benzylguanine. | semanticscholar.org |

Investigation of Cross-Reactivity with Other Enzymes beyond AGT

Besides its primary target, AGT, and its interactions with CYP450 enzymes, the structure of this compound suggests potential interactions with other enzyme systems.

Cytochrome P450 Isoforms: As previously noted, this compound is not only an inhibitor but also a substrate for CYP1A2, which carries out its debenzylation. nih.gov Investigations using various CYP450 isoform-selective inhibitors and cDNA-overexpressed enzymes have confirmed that CYP1A2 is the principal enzyme responsible for the formation of 8-oxoguanine from this compound in human liver microsomes, although the involvement of CYP2E1 and CYP2A6 was also suggested. nih.gov

Aldehyde Oxidase and Xanthine Oxidase: The formation of this compound from its parent compound involves aldehyde oxidase. nih.gov While this compound is the product of this reaction, it is mechanistically plausible that it could interact with the enzyme, potentially through feedback inhibition, although direct evidence for this is not extensively documented.

8-Oxoguanine DNA Glycosylase (OGG1): The core structure of this compound is 8-oxoguanine, a common DNA lesion resulting from oxidative stress. nih.gov This lesion is specifically recognized and excised from DNA by the base excision repair enzyme 8-oxoguanine DNA glycosylase 1 (OGG1). nih.govnih.gov The presence of the O6-benzyl group could sterically hinder or modify the recognition and binding by OGG1. However, the structural similarity makes OGG1 a potential point of cross-reactivity, where this compound might act as a competitive inhibitor or a weak substrate. This remains an area for further investigation.

Advanced Research Methodologies for Investigating O6 Benzyl 8 Oxoguanine

In Vitro Enzymatic Assays for AGT Activity and Inactivation Kinetics

In vitro enzymatic assays are fundamental to understanding the direct interaction between O6-benzyl-8-oxoguanine and its target protein, AGT. These assays allow for the precise measurement of AGT activity and the kinetics of its inactivation by the compound. A common method involves quantifying AGT activity in tissue extracts using a biochemical assay with a [3H]methylated DNA substrate nih.govresearchgate.net. The transfer of the radiolabeled methyl group from the DNA to the AGT protein is measured, and a decrease in this transfer in the presence of an inhibitor indicates its potency.

This compound has been shown to be an equally potent inhibitor of AGT as its parent compound, O6-benzylguanine nih.govresearchgate.netnih.gov. The inactivation mechanism involves the transfer of the benzyl (B1604629) group from the guanine (B1146940) base to the active site cysteine residue of the AGT protein nih.govresearchgate.net. This covalent modification renders the enzyme inactive.

A specialized assay was developed based on the covalent transfer of a radiolabeled benzyl group from [benzene-3H]O6-benzylguanine to the AGT protein nih.gov. This method eliminates the need for complex substrate preparation and analytical procedures like HPLC, offering a sensitive and quantitative approach suitable for both cell homogenates and intact cells nih.gov. The reaction kinetics of AGT with O6-benzylguanine follow second-order kinetics, and this assay can determine the kinetic constants of inactivation nih.gov.

| Compound | Target Tissue | Observed Effect |

|---|---|---|

| O6-benzyl-8-oxoguanine (8-oxoBG) | Brain, Liver, Kidney, Tumor | Demonstrated variable AGT inactivation capabilities, comparable to or better than BG, particularly in kidney and brain tissues. |

| O6-benzylguanine (BG) | Brain, D456 Brain Tumor Xenografts | More pronounced depletion of AGT compared to 8-oxoBG, attributed to higher concentrations of the inactivating drug (BG plus its metabolite, 8-oxoBG). |

Cell-Based Models for Studying DNA Repair and Response to this compound

To specifically dissect the role of AGT in the cellular response to this compound, researchers utilize genetically engineered cell lines. These include cells that are deficient in AGT or that overexpress wild-type or mutant forms of the AGT protein.

For instance, Chinese Hamster Ovary (CHO) cells have been engineered to express various mutant forms of human AGT that exhibit resistance to O6-benzylguanine nih.gov. Studies using these cells have shown that while wild-type AGT is readily inactivated by O6-benzylguanine and its 8-oxo metabolite, cells expressing certain mutants, such as P140K, are highly resistant nih.gov. This approach is critical for understanding potential mechanisms of drug resistance. When treated with a combination of the chemotherapeutic agent BCNU and this compound, cells expressing wild-type AGT were killed, whereas cells with the P140K mutant showed no effect, and others like P140A or G160R displayed intermediate resistance nih.gov.

These genetically modified cell lines serve as powerful tools to investigate the structure-activity relationships of AGT inhibitors and to identify specific mutations that confer resistance, which has significant implications for therapeutic strategies nih.govnih.gov.

| Cell Line | AGT Status | Response to O6-benzylguanine or O6-benzyl-8-oxoguanine |

|---|---|---|

| CHO | Expressing wild-type AGT | AGT activity readily lost. |

| CHO | Expressing mutant AGT (P140A or G160R) | Required 30-fold higher concentrations of inhibitor for AGT loss. |

| CHO | Expressing mutant AGT (P140K or P138M/V139L/P140K) | Totally resistant to AGT inactivation. |

Analytical Chemistry Techniques for Detection and Quantification in Biological Systems

Accurate detection and quantification of this compound in complex biological matrices like plasma, urine, and tissue extracts are essential for pharmacokinetic and pharmacodynamic studies. High-performance liquid chromatography (HPLC) and liquid chromatography-mass spectrometry (LC-MS/MS) are the primary analytical techniques employed for this purpose.

LC-MS/MS provides high sensitivity and specificity for the simultaneous determination of O6-benzylguanine and its metabolite, this compound. A validated LC-MS/MS method has been developed for their quantification in human plasma nih.govresearchgate.net. This method typically involves a liquid-liquid extraction of the compounds from the plasma, followed by separation using reverse-phase chromatography nih.govresearchgate.net. Quantification is achieved using multiple-reaction-monitoring (MRM) mode with positive ion-spray ionization, which ensures high selectivity nih.govresearchgate.net. The linear calibration range for this compound in human plasma has been established from 5.00 to 1.00 × 103 ng/mL nih.govresearchgate.net.

HPLC, often coupled with fluorescence or spectrophotometric detection, is another robust technique for quantifying this compound nih.govresearchgate.net. For instance, concentrations of O6-benzylguanine and this compound in mouse tissues have been determined by HPLC with fluorescence detection nih.govresearchgate.net. The separation is typically achieved by gradient elution on a reversed-phase column researchgate.net. These HPLC-based methods are crucial for assessing the tissue distribution and bioavailability of the compounds, which in turn influences the extent of AGT inactivation in vivo nih.govresearchgate.net.

| Parameter | Description |

|---|---|

| Extraction Method | Liquid-liquid extraction with ethyl acetate from alkalinized plasma. |

| Chromatography | Reverse-phase with isocratic elution. |

| Mobile Phase | 80% acetonitrile and 0.05% formic acid in water. |

| Flow Rate | 0.600 mL/min. |

| Detection | Multiple-reaction-monitoring (MRM) with positive ion-spray ionization. |

| Linear Calibration Range | 5.00 - 1.00 × 103 ng/mL. |

Computational and Structural Modeling Approaches

Computational and structural modeling approaches provide invaluable insights into the molecular interactions between this compound and the AGT protein. These methods complement experimental data by offering a detailed view of the binding mode and the structural basis of inhibition.

Structural studies of AGT and related proteins, such as alkyltransferase-like proteins (ATLs), reveal a conserved fold responsible for recognizing O6-alkylguanine adducts nih.gov. ATLs, although lacking the reactive cysteine for alkyl group transfer, tightly bind to these adducts nih.gov. Modeling studies based on these structures can help predict how modifications to the inhibitor, such as the 8-oxo group on O6-benzylguanine, might affect its binding affinity and orientation within the AGT active site.

Furthermore, computational models can be used to understand the mechanism by which AGT gains access to the O6-benzylguanine substrate. For example, it is thought that the binding of DNA to the AGT protein induces a conformational change that activates the protein, allowing it to react with inhibitors like O6-benzylguanine nih.gov. These computational approaches are instrumental in the rational design of new and more potent AGT inhibitors.

Molecular Docking and Dynamics Simulations of AGT-Inhibitor Interactions

While specific molecular docking and dynamics simulation studies exclusively focused on this compound are not extensively detailed in the reviewed literature, the principles of these methodologies are well-established in the study of related AGT inhibitors, particularly its parent compound, O6-benzylguanine. These computational approaches are invaluable for predicting the binding orientation and affinity of inhibitors within the AGT active site.

Molecular docking simulations would typically be employed to predict the most favorable binding pose of this compound within the active site of AGT. The crystal structure of human AGT provides the necessary three-dimensional template for these in silico experiments. The docking process involves sampling a multitude of orientations and conformations of the ligand within the binding pocket and scoring them based on a force field that approximates the binding energy. Key interactions that would be assessed include hydrogen bonds, hydrophobic interactions, and potential steric clashes.

Following molecular docking, molecular dynamics (MD) simulations can provide a more dynamic and detailed view of the AGT-inhibitor complex. MD simulations model the movement of atoms in the system over time by solving Newton's equations of motion. This allows for the assessment of the stability of the predicted binding pose, the flexibility of the protein and ligand, and the role of solvent molecules in the interaction. For this compound, MD simulations could reveal how the 8-oxo group influences the dynamics of the inhibitor within the active site and its interactions with surrounding amino acid residues.

In a broader context, quantitative structure-activity relationship (QSAR) and machine learning models have been applied to datasets of AGT inhibitors, which include this compound. nih.govnih.gov These studies use computational descriptors to correlate the chemical structures of compounds with their inhibitory activities, which can indirectly inform on the key molecular features driving the interaction with AGT. nih.govnih.gov

Table 1: Key Amino Acid Residues in the AGT Active Site for Inhibitor Binding

| Residue | Role in Binding |

| Cys145 | The reactive cysteine that covalently attaches the benzyl group. |

| Tyr114 | Forms hydrogen bonds with the guanine moiety. |

| Ser159 | Interacts with the guanine base. |

| Asn137 | Contributes to the hydrogen-bonding network. |

| Val148 | Forms part of the hydrophobic pocket accommodating the benzyl group. |

Crystallographic Studies of Related AGT-Ligand Complexes for Mechanistic Inference

Crystallographic studies of AGT in complex with inhibitors have been instrumental in understanding the mechanism of inactivation. The crystal structure of human AGT complexed with the benzylated product of O6-benzylguanine provides a detailed snapshot of the inhibited state of the enzyme. nih.govembopress.org This structure reveals that the benzyl group of the inhibitor is covalently transferred to the reactive Cys145 residue within the active site. nih.govembopress.org The guanine moiety of the inhibitor is left behind and does not remain in the active site.

The active site of AGT is located within a groove, and the structure of the benzylated AGT reveals a significant conformational change upon inhibitor binding. nih.govembopress.org The transfer of the benzyl group to Cys145 causes a steric shift in a helix-turn-helix (HTH) motif that is implicated in DNA binding. nih.govembopress.org This conformational change is thought to be a key part of the mechanism that leads to the release of the repaired DNA and the subsequent degradation of the inactivated AGT protein. nih.govembopress.org

Comparative analysis with other AGT-ligand complexes, such as AGT bound to methylated guanine, further illuminates the specificity of the enzyme. nih.gov These studies collectively support a "nucleotide flipping" mechanism where the damaged base is rotated out of the DNA helix and into the AGT active site for repair. nih.govembopress.org While this compound is a free base and not part of a DNA strand, the structural insights from these DNA-bound complexes are still relevant for understanding the general architecture and chemical environment of the active site that accommodates the guanine-like structure of the inhibitor.

Table 2: Crystallographic Data for Human AGT

| PDB ID | Description | Resolution (Å) |

| 1EH6 | Human O6-alkylguanine-DNA alkyltransferase | 2.00 |

| 1EH7 | Human AGT with methylated active site | 2.00 |

| 1EH8 | Human AGT with benzylated active site | 2.50 |

Future Research Directions and Theoretical Perspectives in O6 Benzyl 8 Oxoguanine Biology

Elucidating the Complete Spectrum of Biological Targets and Pathways

Future research into O6-Benzyl-8-oxoguanine must focus on comprehensively identifying its full range of molecular interactions beyond its primary, well-documented target. This compound is the major and highly active metabolite of O6-benzylguanine (O6-BG). nih.govnih.gov Both the parent compound and its 8-oxo metabolite are potent inactivators of the DNA repair protein O6-alkylguanine-DNA alkyltransferase (AGT). nih.govresearchgate.netnih.gov AGT is a crucial enzyme in the DNA direct reversal repair pathway, responsible for removing alkyl adducts from the O6 position of guanine (B1146940), thereby preventing mutations and cytotoxicity arising from exposure to alkylating agents. nih.govnih.gov

The primary mechanism of action for this compound is the irreversible inhibition of AGT, which it achieves with potency comparable to its parent compound, O6-BG. nih.govnih.gov This inhibition sensitizes tumor cells to chemotherapeutic alkylating agents. nih.govnih.gov While AGT is the principal target, the complete spectrum of its biological interactions is not fully understood. Future investigations should employ advanced proteomic and metabolomic techniques to uncover potential off-target effects and secondary pathways modulated by this compound. It is critical to differentiate the activity of the benzylated form from the non-benzylated 8-oxoguanine, a common lesion resulting from oxidative DNA damage, which is primarily recognized by the 8-oxoguanine DNA glycosylase (OGG1) in the base excision repair (BER) pathway. mdpi.comnih.govnih.gov Elucidating any potential interaction of this compound with BER components or other DNA damage response (DDR) proteins will be a significant area of inquiry.

| Target / Pathway | Description | Role of this compound |

| O6-alkylguanine-DNA alkyltransferase (AGT) | A DNA repair protein that removes alkyl groups from the O6 position of guanine. | Potent and irreversible inactivation of the protein. nih.govnih.gov |

| DNA Direct Reversal Repair | A DNA repair pathway that directly reverses base damage without excision and resynthesis. | Inhibition of the pathway by depleting AGT activity. nih.gov |

Understanding Context-Dependent Cellular Responses and Inter-pathway Relationships

The cellular response to this compound is fundamentally linked to its role as an AGT inactivator. Administration of its parent compound, O6-benzylguanine, leads to rapid conversion to this compound, which has a longer half-life. nih.gov This results in sustained depletion of AGT activity within cells, a state that is primarily attributable to the metabolite. nih.gov The primary consequence is the chemosensitization of cells to alkylating drugs.

Understanding the broader cellular ramifications of this targeted AGT depletion is a key future objective. The inhibition of this specific DNA repair pathway forces the cell to rely on other mechanisms to resolve DNA damage, creating complex inter-pathway relationships. For instance, unrepaired O6-alkylguanine lesions can lead to the formation of DNA double-strand breaks during replication. This, in turn, is expected to activate other DDR pathways, such as those governed by ATM (ataxia-telangiectasia mutated) and ATR (ataxia-telangiectasia and Rad3-related) kinases, potentially leading to cell cycle arrest or apoptosis.

Future research should investigate this crosstalk explicitly. For example, studies could explore how the efficacy of this compound is influenced by the status of other repair pathways like mismatch repair (MMR) or homologous recombination (HR). The cellular context, such as the p53 mutational status, could dramatically alter the outcome of AGT inhibition, dictating whether a cell undergoes apoptosis or survives with increased genomic instability. Mapping these context-dependent responses will be crucial for understanding its biological impact.

Design and Synthesis of Novel this compound Analogues for Mechanistic Probes

The development of novel analogues based on the O6-benzylguanine and this compound structures is a promising avenue for creating sophisticated mechanistic probes. These tools are essential for studying the dynamics of DNA repair, visualizing target engagement in vivo, and exploring structure-activity relationships.

One major direction has been the synthesis of radiolabeled O6-benzylguanine derivatives for use as positron emission tomography (PET) imaging agents. nih.gov By incorporating isotopes like carbon-11, researchers can synthesize tracers to non-invasively quantify AGT levels in tumors, which could help in patient selection for therapies involving AGT inhibitors. nih.gov

Another strategy involves modifying the core structure to enhance potency or explore the binding pocket of AGT. Research has shown that introducing electron-withdrawing groups at the 8-position of O6-benzylguanine, such as in O6-benzyl-8-bromoguanine, can significantly increase its effectiveness as an AGT inactivator. nih.gov These more potent analogues can serve as sharp mechanistic tools to probe the consequences of near-total AGT inhibition. The synthesis of these compounds often begins with precursors like 2-amino-6-chloropurine, followed by a series of chemical modifications to introduce the benzyl (B1604629) group and other substituents. mdpi.comnih.gov Future work could focus on creating fluorescently tagged analogues for microscopic studies or bifunctional molecules that link AGT inhibition to another cellular process.

| Analogue Type | Modification Example | Purpose |

| Potency-Enhanced Analogues | O6-benzyl-8-bromoguanine | Increase the inactivation efficiency of AGT for mechanistic studies. nih.gov |

| Radiolabeled Tracers | [(11)C]p-O(6)-AMMP (an O6-benzylguanine derivative) | Serve as PET imaging agents to visualize and quantify AGT protein in vivo. nih.gov |

Q & A

Basic Research Questions

Q. How is O⁶-Benzyl-8-oxoguanine formed from O⁶-Benzylguanine in vivo, and what experimental methods are used to detect and quantify these compounds in biological samples?

- Methodological Answer : O⁶-Benzyl-8-oxoguanine is generated via hepatic microsomal C8 hydroxylation of O⁶-Benzylguanine, a process dependent on NADPH and cytochrome P450 enzymes. To detect and quantify these compounds, researchers use high-performance liquid chromatography (HPLC) coupled with UV detection (e.g., at 293 nm) or mass spectrometry. Plasma and urine samples are collected post-administration, processed to remove proteins, and analyzed for parent drug and metabolite concentrations. Dose-dependent pharmacokinetic parameters (e.g., half-life, AUC, Cmax) are calculated to assess metabolic conversion rates .

Q. What is the role of O⁶-Benzyl-8-oxoguanine in depleting O⁶-alkylguanine-DNA alkyltransferase (AGT) activity, and how is this effect measured experimentally?

- Methodological Answer : O⁶-Benzyl-8-oxoguanine inactivates AGT by transferring its benzyl group to the enzyme’s active site, preventing repair of O⁶-alkylguanine DNA lesions. AGT activity in peripheral blood mononuclear cells (PBMCs) is quantified using a radioactive assay: DNA substrates containing O⁶-methylguanine are incubated with cell lysates, and AGT-mediated repair is measured via scintillation counting of transferred methyl groups. Activity depletion is tracked over time (up to 2 weeks post-treatment) to evaluate the metabolite’s prolonged inhibitory effects .

Q. What are the standard protocols for ensuring purity and stability of O⁶-Benzyl-8-oxoguanine in laboratory settings?

- Methodological Answer : The compound is typically stored at -20°C in lyophilized form to prevent hydrolysis. Purity (>95%) is verified via HPLC/UV analysis, with precautions to avoid humidity-induced volume discrepancies. For cell-based studies, solutions are prepared in DMSO or ethanol (at 12–48 mg/mL) and filter-sterilized to remove endotoxins. Stability under experimental conditions (e.g., pH, temperature) is validated using accelerated degradation studies .

Advanced Research Questions

Q. How do researchers resolve contradictions between in vitro and in vivo metabolic data for O⁶-Benzyl-8-oxoguanine, particularly regarding enzyme specificity and nonlinear pharmacokinetics?

- Methodological Answer : Discrepancies arise due to differences in enzyme expression (e.g., CYP3A4 vs. other isoforms) and tissue-specific metabolism. To address this, parallel in vitro assays (e.g., human liver microsomes, recombinant CYP enzymes) and in vivo pharmacokinetic studies are conducted. Nonlinear kinetics (e.g., dose-dependent half-life elongation) are modeled using compartmental analysis, with parameter estimation tools like NONMEM. Comparative metabolite profiling (e.g., LC-MS/MS) identifies species-specific pathways .

Q. What experimental designs are optimal for studying the interaction between O⁶-Benzyl-8-oxoguanine and DNA repair enzymes like 8-oxoguanine-DNA glycosylase (OGG1)?

- Methodological Answer : Pre-steady-state kinetic assays (stopped-flow fluorescence) track OGG1 binding and excision of 8-oxoguanine lesions. Substrates with O⁶-Benzyl-8-oxoguanine paired with cytosine or mismatched bases are synthesized, and reaction rates (kcat, Km) are measured. Thermodynamic destabilization caused by the lesion is assessed via differential scanning calorimetry (DSC) or NMR to monitor imino proton exchange. Mutagenesis studies in OGG1-deficient cell lines further validate functional impacts .

Q. How can researchers evaluate the impact of O⁶-Benzyl-8-oxoguanine on oxidative DNA damage repair pathways in tumor models?

- Methodological Answer : Xenograft models (e.g., glioblastoma) are treated with O⁶-Benzyl-8-oxoguanine and alkylating agents (e.g., temozolomide). AGT activity in tumors is measured via immunohistochemistry or Western blot. Oxidative DNA damage (8-oxodG levels) is quantified using HPLC-electrochemical detection or immunofluorescence. Synergistic effects are analyzed via combination index (CI) calculations. Repair pathway modulation is confirmed using CRISPR-Cas9 knockout of AGT or OGG1 .

Q. What methodologies are used to investigate the debenzylation of O⁶-Benzyl-8-oxoguanine in human liver, and how does this affect its metabolic stability?

- Methodological Answer : Human liver microsomes or hepatocytes are incubated with O⁶-Benzyl-8-oxoguanine, and debenzylation is monitored via LC-MS/MS. Enzyme inhibitors (e.g., CYP3A4-specific ketoconazole) identify responsible isoforms. Metabolic stability (half-life, intrinsic clearance) is calculated using substrate depletion assays. Comparative studies with rodent models highlight species differences in detoxification pathways .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.